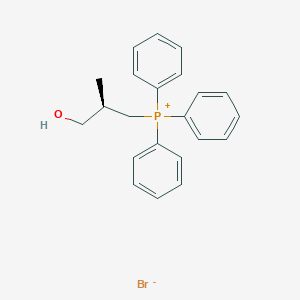![molecular formula C8H4F3IN2 B13149483 4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13149483.png)
4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzoimidazoles. This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to the benzoimidazole ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzoimidazoles, while oxidation and reduction reactions can lead to the formation of different oxidation states and functional derivatives.
Aplicaciones Científicas De Investigación
4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The iodine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
- 4-Iodo-2-(trifluoromethyl)benzonitrile
- 4-Iodo-3-(trifluoromethyl)benzonitrile
- 4-Amino-2-(trifluoromethyl)benzonitrile
Comparison: Compared to these similar compounds, 4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole stands out due to its benzoimidazole core, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C8H4F3IN2 |
|---|---|
Peso molecular |
312.03 g/mol |
Nombre IUPAC |
4-iodo-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)7-13-5-3-1-2-4(12)6(5)14-7/h1-3H,(H,13,14) |
Clave InChI |
GWXYOFIIQBBWJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)I)N=C(N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dibenzo[b,j][4,7]phenanthroline](/img/structure/B13149418.png)

![4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13149429.png)



![1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)-](/img/structure/B13149465.png)


![Methyl 2-methoxy-2',6'-dimethyl-5'-tosyl-1',4'-dihydro-[3,4'-bipyridine]-3'-carboxylate](/img/structure/B13149481.png)
![[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13149486.png)


